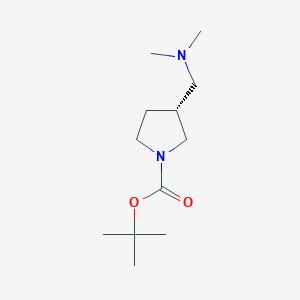

(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine

Description

BenchChem offers high-quality (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5/h10H,6-9H2,1-5H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFCKPUIJBZBQS-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647517 | |

| Record name | tert-Butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859027-48-8 | |

| Record name | tert-Butyl (3R)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine CAS number

An In-Depth Technical Guide to (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine: A Chiral Building Block for Advanced Drug Discovery

Abstract

(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine, identified by CAS Number 1004538-33-3 , is a chiral synthetic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique structural features, including a stereodefined pyrrolidine core, a protected amine functionality, and a tertiary amine side chain, make it a valuable intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its chemical and physical properties, a detailed, field-proven synthetic protocol with mechanistic insights, its applications in modern drug discovery, and comprehensive safety and handling procedures. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Core Compound Identity and Physicochemical Properties

(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle that is a cornerstone of medicinal chemistry.[2] The "(R)" designation indicates the stereochemistry at the C3 position of the pyrrolidine ring, a critical feature for achieving target-specific interactions in drug candidates. The "1-Boc" signifies the presence of a tert-butoxycarbonyl protecting group on the pyrrolidine nitrogen, which modulates its reactivity and solubility, making it amenable to a wide range of synthetic transformations.

The key physicochemical properties are summarized in the table below. It is important to note that while some data is experimentally derived for related compounds, other values are computationally predicted, a standard practice for specialized reagents.

| Property | Value | Source |

| CAS Number | 1004538-33-3 | PubChem[1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem[1] |

| Molecular Weight | 214.30 g/mol | PubChem[1] |

| IUPAC Name | tert-butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate | PubChem[1] |

| Synonyms | (R)-1-Boc-3-Dimethylaminopyrrolidine, (R)-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate | PubChem[1] |

| Physical State | Liquid (Predicted) | N/A |

| Color | Colorless to pale yellow (Typical) | N/A |

| Boiling Point | ~243-244 °C (Estimated, based on related structures) | Sigma-Aldrich[3] |

| Density | ~1.0 g/mL (Estimated) | N/A |

| XLogP3 | 1.3 | PubChem[1] |

Synthesis and Mechanistic Rationale

The synthesis of (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is not commonly detailed in primary literature, as it is often considered a specialized building block. However, a robust and logical synthetic route can be designed starting from a commercially available precursor, (R)-1-Boc-3-hydroxypyrrolidine. The strategy involves two key transformations: an oxidation of the secondary alcohol to a ketone, followed by a direct reductive amination.

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of the target compound.

Step 1: Oxidation of (R)-1-Boc-3-hydroxypyrrolidine

The initial step is the oxidation of the secondary alcohol to a ketone. While various oxidizing agents can be employed (e.g., Swern, PCC), the use of Dess-Martin Periodinane (DMP) is often preferred in a research and development setting due to its mild reaction conditions and high efficiency, minimizing the risk of over-oxidation or side reactions.

Experimental Protocol:

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the two layers are clear.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-Boc-3-pyrrolidinone. This intermediate is often of sufficient purity to be used directly in the next step.

Step 2: Direct Reductive Amination

Direct reductive amination is a highly efficient method for forming C-N bonds.[4][5] This step involves the reaction of the intermediate ketone with dimethylamine to form an unstable enamine or iminium ion, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation.[6] Its mildness prevents the reduction of the starting ketone and is selective for the protonated iminium intermediate, leading to a cleaner reaction profile with higher yields.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the crude 1-Boc-3-pyrrolidinone (1.0 eq) from the previous step in an appropriate solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Amine Addition: Add an aqueous solution of dimethylamine (2.0-3.0 eq, typically 40 wt. %) to the solution.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at room temperature. The reaction is typically exothermic and may require occasional cooling to maintain room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.

-

Extraction and Purification: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable properties, including its three-dimensional shape, metabolic stability, and ability to engage in hydrogen bonding.[2][7] The specific stereochemistry and functional handles of (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine make it a valuable building block for introducing a chiral, basic nitrogen center into a drug candidate, which can be crucial for target binding and improving pharmacokinetic properties.

Role as a Chiral Building Block

The dimethylaminomethyl group provides a basic center that can form ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein targets. The (R)-stereochemistry ensures a precise spatial orientation of this group, which is often critical for achieving high potency and selectivity. This is particularly relevant in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and central nervous system (CNS) agents.[8]

Case Study: Kinase Inhibitors

While specific examples for this exact molecule are often proprietary, its utility can be illustrated by analogy to related structures. For instance, substituted pyrrolidines are key components in a number of potent kinase inhibitors.[7] The pyrrolidine ring often serves as a scaffold to correctly position pharmacophoric elements that interact with the kinase hinge region or other allosteric sites. The dimethylaminomethyl side chain can enhance solubility and provide an additional binding interaction.

Caption: General workflow for incorporating the building block into a larger molecule.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following guidelines are based on closely related aminopyrrolidine derivatives and should be strictly followed.

4.1. Hazard Identification (Anticipated)

-

Skin and Eye Irritant: Amine-containing compounds can be corrosive or irritating to the skin and eyes.

-

Harmful if Swallowed or Inhaled: Avoid ingestion and inhalation of vapors.

-

Flammability: May be combustible, though not highly flammable.

4.2. Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use.

-

Body Protection: Wear a standard laboratory coat.

-

Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhaling vapors.

4.3. Handling and Storage

-

Handling: Use only under a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition. Take precautionary measures against static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] It is advisable to store under an inert atmosphere (e.g., nitrogen) to prevent degradation. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine stands out as a highly valuable chiral building block for modern drug discovery. Its well-defined stereochemistry and versatile functional groups provide medicinal chemists with a powerful tool to synthesize novel, potent, and selective drug candidates. The synthetic route outlined in this guide offers a reliable and scalable method for its preparation, grounded in well-established and mechanistically understood chemical transformations. By adhering to the stringent safety protocols detailed herein, researchers can confidently and effectively leverage this compound to advance their research and development programs.

References

- Google Patents. (n.d.). Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.

-

PubChem. (n.d.). (R)-1-Boc-3-(dimethylamino)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. (2025). Safety Data Sheet: (R)-(+)-3-(Dimethylamino)pyrrolidine. Retrieved from [Link]

-

ResearchGate. (2022). Controlled experiments for reductive amination of LA into pyrrolidinone. Retrieved from [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 1-methyl-3-pyrrolidinol.

-

National Center for Biotechnology Information. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A procedure for the synthesis of tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.

-

ResearchGate. (2025). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Retrieved from [Link]

-

MDPI. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Retrieved from [Link]

-

YouTube. (2022). Reductive Amination & Amide Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-3-pyrrolidinol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (n.d.). First direct reductive amination of mucochloric acid: a simple and efficient method for preparing highly functionalized alpha,beta-unsaturated gamma-butyrolactams. Retrieved from [Link]

Sources

- 1. (R)-1-Boc-3-(dimethylamino)pyrrolidine | C11H22N2O2 | CID 50999107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-(+)-1-Boc-3-アミノピロリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

Introduction to the Pyrrolidine Scaffold and (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine

An In-depth Technical Guide to (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine: A Key Chiral Building Block in Modern Drug Discovery

Executive Summary: (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a strategically important chiral building block in medicinal chemistry. Its unique trifunctional nature—comprising a stereodefined pyrrolidine core, a labile Boc-protecting group, and a tertiary amine side chain—offers synthetic chemists a versatile platform for constructing complex molecular architectures. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and to orient substituents in precise three-dimensional space for optimal target engagement.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of this compound, with a focus on its practical utility for researchers and professionals in drug development.

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of modern drug design.[2] Its non-planar, flexible conformation can be controlled and "locked" through appropriate substitution, influencing the molecule's overall shape and, consequently, its biological activity.[1] The introduction of a chiral center, as in the (R)-isomer of this compound, allows for stereospecific interactions with biological targets such as enzymes and receptors, a critical factor in enhancing potency and reducing off-target effects.

(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine capitalizes on this scaffold by incorporating two additional key features:

-

The tert-butyloxycarbonyl (Boc) protecting group: This widely used protecting group renders the pyrrolidine nitrogen nucleophilic, preventing its participation in undesired side reactions while allowing for transformations elsewhere in the molecule. Its primary advantage is its stability under a wide range of conditions and its clean, acid-labile removal.

-

The (dimethylamino)methyl group: This side chain introduces a basic tertiary amine, which can serve multiple functions in a final drug candidate. It can act as a hydrogen bond acceptor, a protonatable center to enhance aqueous solubility, or a key pharmacophoric element for binding to a target protein.

This combination makes the title compound a high-value intermediate for introducing a chiral, functionalized pyrrolidine moiety into potential therapeutic agents.

Physicochemical and Computed Properties

A precise understanding of a molecule's properties is fundamental to its application. The key identifiers and computed properties for (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine are summarized below.[3]

| Property | Value | Source |

| Molecular Weight | 214.30 g/mol | PubChem[3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem[3] |

| Exact Mass | 214.168127949 Da | PubChem[3] |

| IUPAC Name | tert-butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate | PubChem[3] |

| CAS Number | 1004538-33-3 | PubChem[3] |

| SMILES | CC(C)(C)OC(=O)N1CCN(C)C | PubChem[3] |

| InChIKey | SOFNSBHMEVBTNR-SECBINFHSA-N | PubChem[3] |

| XLogP3 (Computed) | 1.3 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

Synthesis and Characterization

The synthesis of enantiomerically pure (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine requires a strategy that preserves the stereochemistry of the starting material. A common and effective method is the reductive amination of a chiral precursor.

Causality in Synthetic Strategy

The chosen synthetic route, reductive amination, is advantageous for several reasons:

-

Stereochemical Integrity: The reaction conditions are typically mild and do not affect the existing chiral center at the C3 position of the pyrrolidine ring.

-

High Efficiency: This one-pot reaction combines the formation of an iminium ion intermediate and its subsequent reduction, often leading to high yields.

-

Reagent Availability: Key reagents such as (R)-1-Boc-3-formylpyrrolidine (the aldehyde precursor), dimethylamine, and sodium triacetoxyborohydride are commercially available or readily prepared. Sodium triacetoxyborohydride is a preferred reducing agent as it is mild, selective for imines in the presence of aldehydes, and does not reduce other functional groups like the carbamate.

Generalized Experimental Protocol: Reductive Amination

This protocol describes a representative synthesis starting from the corresponding aldehyde.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of (R)-1-Boc-3-formylpyrrolidine (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of dimethylamine (2.0 eq, typically as a solution in THF or as dimethylamine hydrochloride with an added base like triethylamine).

-

Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps control any exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is typically purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (often containing a small percentage of ammonium hydroxide to prevent the amine from streaking on the silica).

-

Final Product: Combine the pure fractions and concentrate in vacuo to yield (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine as an oil.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed.

-

¹H NMR (Proton NMR): Expected signals would include a singlet around 1.4 ppm for the 9 protons of the Boc group, a singlet around 2.2 ppm for the 6 protons of the dimethylamino group, and a series of multiplets between 1.5 and 3.6 ppm corresponding to the 7 protons on the pyrrolidine ring and its substituent methylene group.

-

¹³C NMR (Carbon NMR): Distinct signals for the carbonyl of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~79 ppm), the methyl carbons of the dimethylamino group (~45 ppm), and the various carbons of the pyrrolidine ring would be expected.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the primary expected ion would be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus the mass of a proton (215.18).

Applications in Drug Discovery and Medicinal Chemistry

This building block is primarily used to access novel chemical entities with therapeutic potential. Its utility stems from the strategic combination of its structural features.

Role as a Chiral Building Block

The compound serves as a handle to introduce a specific three-dimensional motif into a larger molecule. This is crucial in the synthesis of kinase inhibitors, GPCR ligands, and other targeted therapies where stereochemistry dictates binding affinity and functional activity.[4] For instance, in the development of Spleen Tyrosine Kinase (Syk) inhibitors for inflammatory diseases, chiral pyrrolidine scaffolds are used to orient key binding groups correctly within the kinase's active site.[4]

Diagram of Application Logic

Caption: Logical role of the title compound as a functional building block.

The typical synthetic sequence in drug development involves:

-

Incorporation: The building block is attached to a larger molecular scaffold, often through reactions that occur at other positions on the scaffold.

-

Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine of the pyrrolidine ring.

-

Functionalization: The newly exposed secondary amine is then used as a nucleophile to be coupled with other fragments, for example, through amide bond formation, reductive amination, or nucleophilic substitution, to complete the synthesis of the final target molecule.

Safety, Handling, and Storage

As a laboratory chemical, (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine requires careful handling. While a specific safety data sheet (SDS) was not found in the search results, general precautions for substituted aminopyrrolidines should be followed.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7]

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any vapors.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] For long-term stability, storage at 2-8°C is often recommended for similar compounds.[5]

-

Incompatibilities: Avoid strong oxidizing agents.[9]

Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.

Conclusion

(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its precisely defined stereochemistry, orthogonal protecting group strategy, and embedded functional handle provide medicinal chemists with a reliable and versatile building block. By facilitating the exploration of chemical space with three-dimensional diversity, this compound plays a critical role in the synthesis of novel, potent, and selective therapeutics, underscoring the continued importance of chiral pyrrolidine scaffolds in the development of next-generation medicines.

References

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. (R)-1-Boc-3-(dimethylamino)pyrrolidine | C11H22N2O2 | CID 50999107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. aksci.com [aksci.com]

- 6. chemscene.com [chemscene.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine: Properties, Synthesis, and Applications in Drug Discovery

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted in a controlled environment with appropriate safety precautions.

Introduction: The Strategic Value of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine scaffold is a cornerstone in modern drug discovery, prized for its conformational rigidity and capacity for specific molecular interactions.[1][2] This five-membered nitrogen-containing heterocycle is a prevalent structural motif in a myriad of bioactive compounds and natural products.[2] The introduction of a defined stereocenter, as in (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine, provides a critical three-dimensional architecture. This chirality is paramount for achieving high-affinity and selective binding to biological targets, a fundamental principle in the design of efficacious and safe therapeutics. This guide offers an in-depth exploration of the (R)-enantiomer, a versatile building block for the synthesis of complex pharmaceutical agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a synthetic building block is essential for its effective use in multi-step syntheses and for the characterization of its derivatives.

Physical and Chemical Properties

| Property | Value |

| IUPAC Name | tert-butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate[3] |

| Synonyms | (R)-1-Boc-3-(dimethylamino)pyrrolidine, (R)-tert-Butyl 3-(dimethylamino)pyrrolidine-1-carboxylate[3] |

| Molecular Formula | C₁₁H₂₂N₂O₂[3] |

| Molecular Weight | 214.30 g/mol [3] |

| Appearance | Colorless liquid[4] |

| Boiling Point | 105 °C[4] |

| Solubility | Soluble in common organic solvents. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[4][5] Recommended long-term storage at 2-8°C.[5][6] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine. While detailed spectra are best obtained from the supplier's Certificate of Analysis, the expected NMR and IR data are outlined below based on its chemical structure.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.46 ppm. The protons on the pyrrolidine ring will appear as a series of multiplets, and the methyl groups of the dimethylamino moiety will be a singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the pyrrolidine ring, and the methyl carbons of the dimethylamino group. The carbonyl carbon of the Boc group typically appears around 154 ppm.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong C-H stretching vibrations and a prominent C=O stretching band from the Boc protecting group, typically observed in the region of 1680-1700 cm⁻¹.

Synthesis and Manufacturing

The synthesis of (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiomeric purity. A common synthetic route starts from the commercially available (R)-(-)-1-Boc-3-hydroxypyrrolidine.[7]

Synthetic Protocol

Step 1: Activation of the Hydroxyl Group

The hydroxyl group of (R)-(-)-1-Boc-3-hydroxypyrrolidine is a poor leaving group and must be converted to a more reactive species. This is typically achieved by mesylation or tosylation.

-

Reaction: (R)-(-)-1-Boc-3-hydroxypyrrolidine is reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an anhydrous aprotic solvent like dichloromethane (DCM) at reduced temperatures.

Step 2: Nucleophilic Substitution

The resulting mesylate or tosylate is then subjected to nucleophilic substitution with dimethylamine.

-

Reaction: The activated intermediate is reacted with an excess of dimethylamine (often as a solution in a polar aprotic solvent like THF or as a gas) to displace the leaving group and form the desired product.

Workflow Diagram

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (R)-1-Boc-3-(dimethylamino)pyrrolidine | C11H22N2O2 | CID 50999107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. chemscene.com [chemscene.com]

- 7. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to the Synthesis of (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine

Abstract

(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a chiral building block of significant interest in medicinal chemistry, frequently incorporated into the structure of pharmacologically active agents. Its synthesis with high enantiomeric and chemical purity is critical for the development of novel therapeutics. This technical guide provides an in-depth analysis of a robust and widely employed synthetic route, starting from the commercially available (R)-1-Boc-3-(aminomethyl)pyrrolidine. The core of this guide focuses on the principles and practical execution of reductive amination, a cornerstone reaction in pharmaceutical synthesis. We will explore the mechanistic underpinnings, provide a detailed, field-tested experimental protocol, and discuss critical process parameters and optimization strategies. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical methodology for the preparation of this key synthetic intermediate.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal structural motif for engaging with biological targets. The specific stereoisomer, (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine, combines this valuable core with a protected amine and a dimethylaminomethyl side chain, making it a versatile intermediate for constructing more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.

The paramount importance of stereochemistry in drug action necessitates synthetic routes that provide exacting control over the chiral center. The strategy detailed herein leverages a chiral pool approach, starting with a precursor that already contains the desired (R)-stereochemistry, thereby simplifying the synthetic challenge and ensuring high enantiopurity in the final product.

Retrosynthetic Analysis & Strategy Selection

A retrosynthetic analysis of the target molecule reveals several potential disconnections. However, the most direct and industrially scalable approach involves the formation of the two N-methyl bonds on the side-chain amine. This immediately suggests a classical C-N bond-forming reaction.

Primary Strategy: Reductive Amination

The chosen strategy is a direct methylation of the primary amine of (R)-1-Boc-3-(aminomethyl)pyrrolidine. Reductive amination is a robust and highly efficient method for forming amine bonds and is one of the most widely used reactions in medicinal chemistry.[4][5] This reaction class typically involves two key steps:

-

Imine/Iminium Ion Formation: Reaction of the primary amine with an aldehyde (in this case, formaldehyde) to form an imine, which is subsequently protonated to an iminium ion.

-

Reduction: The iminium ion is then reduced in situ by a suitable reducing agent to yield the desired tertiary amine.

This one-pot procedure is advantageous due to its operational simplicity and the wide availability of reagents.[6] For this specific transformation, the Eschweiler-Clarke reaction offers a particularly effective variant of reductive amination, utilizing formaldehyde as the methyl source and formic acid as the reducing agent.[7][8] This method is advantageous as it avoids the formation of over-alkylated quaternary ammonium salts and uses inexpensive, readily available reagents.[7]

Core Synthetic Pathway: Reductive Amination via Eschweiler-Clarke Reaction

This section details the primary recommended route for the synthesis of (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine, starting from (R)-1-Boc-3-(aminomethyl)pyrrolidine.[9]

Synthesis Workflow Diagram

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Available Synple Chem Reagent Cartridges [synplechem.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. (R)-1-Boc-3-(aminomethyl)pyrrolidine - Protheragen [protheragen.ai]

Spectroscopic Data for (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine, a chiral building block crucial in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not universally available in public domains, this guide synthesizes predicted data based on the analysis of its constituent functional groups and comparisons with structurally analogous compounds, alongside field-proven experimental protocols.

Introduction to (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine

(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine, with the chemical formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol , is a key intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its structure incorporates a pyrrolidine ring, a common scaffold in many natural products and synthetic drugs, protected by a tert-butyloxycarbonyl (Boc) group and featuring a dimethylaminomethyl substituent at the C3 position. The stereochemistry at the C3 position is of particular importance, as it often dictates the biological activity of the final compound. Accurate spectroscopic characterization is therefore paramount for ensuring the quality, purity, and structural integrity of this chiral intermediate in any synthetic workflow.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine. These predictions are derived from established principles of spectroscopy and data from similar structures.[2][3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted chemical shifts for (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine are presented in Table 1.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.60 - 3.20 | m | 4H | Pyrrolidine ring protons (C2-H₂, C5-H₂) |

| ~2.70 - 2.50 | m | 1H | Pyrrolidine ring proton (C3-H) |

| ~2.30 - 2.10 | m | 2H | -CH₂-N(CH₃)₂ |

| ~2.20 | s | 6H | N(CH₃)₂ |

| ~2.00 - 1.70 | m | 2H | Pyrrolidine ring protons (C4-H₂) |

| 1.46 | s | 9H | C(CH₃)₃ (Boc group) |

Causality Behind Assignments:

-

Boc Group: The nine protons of the tert-butyl group are chemically equivalent and shielded, resulting in a characteristic sharp singlet at approximately 1.46 ppm.[4]

-

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring are expected to exhibit complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The diastereotopicity of the protons on C2, C4, and C5 will lead to further complexity.[2] The protons on carbons adjacent to the nitrogen atom of the Boc group (C2 and C5) are expected to be deshielded and appear in the range of 3.20-3.60 ppm.

-

Dimethylamino Group: The six protons of the two methyl groups attached to the nitrogen are equivalent, giving rise to a singlet around 2.20 ppm.

-

Methylene Bridge: The two protons of the -CH₂- group connecting the pyrrolidine ring to the dimethylamino group will appear as a multiplet due to coupling with the C3 proton.

-

C3 Proton: The methine proton at the chiral center (C3) will be a multiplet due to coupling with the protons on C2, C4, and the adjacent methylene group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. The predicted chemical shifts for (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~154.7 | C=O (Boc carbamate) |

| ~79.5 | C (CH₃)₃ (Boc group) |

| ~60.1 | -C H₂-N(CH₃)₂ |

| ~55.0 - 45.0 | Pyrrolidine ring carbons (C2, C5) |

| ~45.5 | N(C H₃)₂ |

| ~35.8 | Pyrrolidine ring carbon (C3) |

| ~28.5 | C(C H₃)₃ (Boc group) |

| ~25.0 | Pyrrolidine ring carbon (C4) |

Causality Behind Assignments:

-

Boc Group: The carbonyl carbon of the Boc group is characteristically found around 154.7 ppm, while the quaternary carbon and the methyl carbons of the tert-butyl group appear around 79.5 ppm and 28.5 ppm, respectively.[5]

-

Pyrrolidine Ring Carbons: The chemical shifts of the pyrrolidine ring carbons are influenced by their proximity to the nitrogen atom and the substituents. The carbons adjacent to the Boc-protected nitrogen (C2 and C5) are expected in the 45.0-55.0 ppm range.

-

Dimethylaminomethyl Group: The carbon of the methylene bridge and the methyl carbons of the dimethylamino group are anticipated around 60.1 ppm and 45.5 ppm, respectively.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar molecules like the title compound.

Table 3: Predicted Mass Spectrometry Data

| Ionization Method | Expected [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |

| ESI | 215.18 | 159, 115, 70 |

Interpretation of Fragmentation:

The molecular ion peak ([M+H]⁺) is expected at m/z 215.18, corresponding to the protonated molecule (C₁₁H₂₃N₂O₂⁺). A common fragmentation pathway for Boc-protected amines involves the loss of the Boc group or parts of it.[6]

-

Loss of tert-butyl group (-56 Da): A fragment ion at m/z 159.

-

Loss of the entire Boc group (-100 Da): A fragment ion at m/z 115.

-

Cleavage of the dimethylaminomethyl side chain: A fragment corresponding to the dimethylaminomethyl cation at m/z 58 or the pyrrolidine ring fragment. Alpha-cleavage is a common fragmentation pathway for amines, which would lead to the formation of an iminium ion.[7]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on established best practices in analytical chemistry.[2][4]

NMR Data Acquisition

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[8]

-

Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the instrument's probe.[9]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal of the solvent.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

Perform shimming to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). A typical experiment would involve 16-64 scans.

-

¹³C NMR: Acquire the carbon spectrum with proton decoupling. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Phase correct the resulting spectrum to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the chemical shifts to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).[2]

-

For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons and identify the multiplicity of each signal.

-

Mass Spectrometry Data Acquisition

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a volatile solvent such as methanol or acetonitrile.[10]

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent.[4] It is crucial to avoid non-volatile buffers or salts, which can interfere with the ionization process.[10]

-

-

Instrumentation and Data Acquisition:

-

Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[4]

-

Acquire the mass spectrum in positive ion mode, as the basic nitrogen atoms in the molecule are readily protonated. Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule ([M+H]⁺).

-

Analyze the spectrum for any significant fragment ions and propose fragmentation pathways to support the structural assignment.

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification of (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine. The predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, in conjunction with the detailed experimental protocols, offer a reliable methodology for researchers and scientists to ensure the identity and purity of this important chiral building block. Adherence to these protocols and a thorough understanding of the underlying principles of spectroscopic interpretation are essential for the successful application of this compound in drug discovery and development.

References

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

(R)-1-Boc-3-(dimethylamino)pyrrolidine. PubChem. Available at: [Link]

-

1-Boc-pyrrolidine. SpectraBase. Available at: [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. Available at: [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. Available at: [Link]

-

How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]

-

NMR Sample Preparation. Western University. Available at: [Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications. Available at: [Link]

-

Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

NMR Education: How to Choose Your Acquisition Parameters? Anasazi Instruments. Available at: [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Institutes of Health. Available at: [Link]

-

Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health. Available at: [Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]

-

Sample preparation and pre-acquisition activities. University of Ottawa. Available at: [Link]

-

1-Boc-3-[(methylamino)methyl]pyrrolidine. Next Peptide. Available at: [Link]

-

Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. University of Bristol. Available at: [Link]

-

Step-by-step procedure for NMR data acquisition. Indian Institute of Science Education and Research, Pune. Available at: [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

-

13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Interpretation of the pyrrolidine region of the 1H NMR spectrum. ResearchGate. Available at: [Link]

-

Synthesis of Boc-protected bicycloproline. National Institutes of Health. Available at: [Link]

Sources

- 1. (R)-1-Boc-3-(dimethylamino)pyrrolidine | C11H22N2O2 | CID 50999107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. organomation.com [organomation.com]

- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-Depth Technical Guide to the ¹H NMR Spectrum of (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H NMR spectrum of (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine, a chiral building block of significant interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for ensuring the integrity of synthetic pathways and the quality of active pharmaceutical ingredients. This document will delve into the theoretical underpinnings of the expected spectrum, provide detailed experimental protocols for its acquisition, and offer insights into the nuanced interpretation of its spectral features.

Molecular Structure and Its Implications for ¹H NMR Spectroscopy

(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine, with the chemical formula C₁₁H₂₂N₂O₂, possesses a unique combination of functional groups that give rise to a characteristic ¹H NMR spectrum. The key structural features influencing the spectrum are:

-

A Chiral Center at C3: The stereocenter at the third position of the pyrrolidine ring renders the geminal protons on the adjacent methylene groups (C2, C4, and the side chain CH₂) diastereotopic. This diastereotopicity means these protons are in chemically non-equivalent environments and will therefore have different chemical shifts and couple with each other, leading to more complex splitting patterns.[1][2]

-

A Boc-Protecting Group: The bulky tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen introduces a prominent singlet in the upfield region of the spectrum, corresponding to the nine equivalent methyl protons. The carbamate linkage also influences the chemical shifts of the adjacent protons on the pyrrolidine ring.

-

A Pyrrolidine Ring: This five-membered saturated heterocycle exhibits a non-planar, puckered conformation in solution. The protons on the ring will display a range of chemical shifts and complex spin-spin coupling patterns due to their fixed, yet conformationally mobile, spatial relationships.

-

A Dimethylaminomethyl Side Chain: The protons of the two methyl groups on the nitrogen of the side chain will appear as a singlet, while the methylene protons adjacent to the chiral center will be diastereotopic and thus exhibit distinct chemical shifts and coupling.

Below is a diagram illustrating the molecular structure and the proton labeling scheme that will be used throughout this guide.

Caption: Molecular structure of (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine with proton labeling.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine. These predictions are based on established chemical shift values for analogous structures and general principles of NMR spectroscopy.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Boc (-C(CH₃)₃) | ~1.45 | s | 9H | A sharp singlet characteristic of the nine equivalent protons of the tert-butyl group. |

| Pyrrolidine Ring Protons | ||||

| H3 | ~2.3 - 2.6 | m | 1H | This methine proton, being at the chiral center and adjacent to the electron-withdrawing nitrogen of the side chain, will be shifted downfield. It will show complex multiplicity due to coupling with H2a, H2b, H4a, H4b, and the side chain protons. |

| H2, H5 (N-CH₂) | ~2.8 - 3.6 | m | 4H | These protons are adjacent to the nitrogen of the carbamate and will be deshielded. Due to the chiral center at C3, the geminal protons at C2 and C5 are diastereotopic, leading to complex multiplets. |

| H4 | ~1.6 - 2.1 | m | 2H | These methylene protons are further from the nitrogen atoms and will appear more upfield. They are also diastereotopic and will exhibit complex splitting patterns. |

| Side Chain Protons | ||||

| N(CH₃)₂ | ~2.2 | s | 6H | A singlet for the six equivalent protons of the two methyl groups on the side chain nitrogen. |

| -CH₂-N | ~2.3 - 2.7 | m | 2H | These methylene protons are adjacent to the chiral center (C3) and are therefore diastereotopic. They will appear as two distinct multiplets, likely overlapping with the H3 signal. |

Experimental Protocol for High-Quality ¹H NMR Data Acquisition

Adherence to a rigorous experimental protocol is crucial for obtaining a high-resolution and interpretable ¹H NMR spectrum.

Sample Preparation

-

Analyte Purity: Ensure the (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine sample is of high purity, as impurities will complicate the spectrum.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this type of molecule.

-

Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial before transferring to the NMR tube.

-

NMR Tube: Use a high-quality, clean 5 mm NMR tube to avoid signal broadening and shimming difficulties.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift to 0 ppm. If TMS is not compatible with the sample, the residual solvent peak can be used for calibration (e.g., CHCl₃ at 7.26 ppm).

Spectrometer Setup and Calibration

-

Field Strength: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp spectral lines.

-

Pulse Calibration: Calibrate the 90° pulse width for the specific sample and probe to ensure accurate signal excitation and integration.

-

Receiver Gain: Adjust the receiver gain to maximize the signal-to-noise ratio without causing signal clipping.

Data Acquisition Parameters

-

Acquisition Time (at): Typically 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): A delay of 1-5 seconds between scans allows for full relaxation of the protons, leading to accurate integration.

-

Number of Scans (ns): For a moderately concentrated sample, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is generally adequate for most organic molecules.

The following diagram outlines the workflow for acquiring a high-quality ¹H NMR spectrum.

Caption: Workflow for ¹H NMR data acquisition and processing.

Advanced Spectral Interpretation: The Role of 2D NMR

For a molecule with complex and overlapping multiplets, such as (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine, 1D ¹H NMR alone may not be sufficient for unambiguous assignment of all protons. In such cases, 2D NMR techniques are invaluable.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. Cross-peaks in the COSY spectrum will connect coupled protons, allowing for the tracing of proton networks within the molecule. For instance, the H3 proton would show correlations to the H2, H4, and side-chain methylene protons.[3]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is a powerful tool for assigning protons based on the more dispersed ¹³C chemical shifts.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for linking different spin systems together.

The strategic application of these 2D NMR experiments provides a robust and self-validating system for the complete and accurate assignment of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is rich with structural information. A thorough understanding of the influence of its chiral center, protecting group, and functionalized side chain on chemical shifts and coupling patterns is essential for its accurate interpretation. By following a meticulous experimental protocol and employing advanced 2D NMR techniques when necessary, researchers can confidently elucidate the structure of this important synthetic intermediate, ensuring the quality and reproducibility of their scientific endeavors.

References

-

Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. (2022). [Link]

-

NMR Guidelines for ACS Journals. American Chemical Society. (2013). [Link]

-

1H proton nmr spectrum of dimethylamine. Doc Brown's Chemistry. [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. (2023). [Link]

-

Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. (2022). [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. (2018). [Link]

-

Basic NMR Operation - Bruker NMR Spectrometer. University of Wyoming. [Link]

-

Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). ResearchGate. [Link]

-

Chem 346 1H NMR Data Reporting Guide. University of Wisconsin-Madison. [Link]

-

1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie. [Link]

-

Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. National Institutes of Health. [Link]

-

Experimental reporting. The Royal Society of Chemistry. [Link]

-

Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... ResearchGate. [Link]

-

Calibration of NMR Receiver using Spectrometer Characteristics. ResearchGate. [Link]

-

2D NMR FOR THE CHEMIST. University of Missouri-St. Louis. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR of (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of a Versatile Chiral Building Block

(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its structure combines a pyrrolidine scaffold, a common motif in pharmacologically active compounds, with a chiral center and a basic dimethylaminomethyl side chain. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective chemical transformations. Accurate structural elucidation is paramount for its application in multi-step syntheses, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a definitive tool for this purpose. This guide provides a detailed analysis of the expected ¹³C NMR spectrum of this molecule, explains the underlying chemical principles governing the spectral features, outlines a robust experimental protocol, and offers insights into spectral interpretation.

Section 1: Theoretical Framework and Predicted ¹³C NMR Spectrum

Deconstruction of the Molecular Structure for Spectral Prediction

To predict the spectrum, we will analyze the molecule in three key fragments: the N-Boc protected pyrrolidine ring, the dimethylaminomethyl side chain, and the Boc group itself. The (R)-chirality at the C3 position renders the C2 and C4 carbons of the pyrrolidine ring diastereotopic, meaning they are chemically non-equivalent and will produce distinct signals.

Molecular Structure and Carbon Numbering

Caption: Structure of (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine with carbon numbering for NMR assignment.

Causality of Predicted Chemical Shifts

The predicted chemical shifts are based on established principles and data from analogous compounds, particularly (R)-(-)-N-Boc-3-pyrrolidinol, which provides excellent reference points for the ring and Boc group carbons.[1]

-

Boc Group (C6, C7, C8):

-

C6 (Boc C=O): The carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing its resonance far downfield. In N-Boc protected amino acids, this signal typically appears around 154-156 ppm.[2]

-

C7 (Boc quat. C): The quaternary carbon of the tert-butyl group is deshielded by the attached oxygen. Its signal is characteristically found around 79-80 ppm.[3]

-

C8 (Boc CH₃): The three equivalent methyl carbons are shielded and appear far upfield, typically around 28.5 ppm.[3]

-

-

Pyrrolidine Ring (C2, C3, C4, C5):

-

C5 & C2: These carbons are adjacent to the Boc-protected nitrogen. The electron-withdrawing nature of the carbamate deshields these carbons. C5 is typically observed around 46-47 ppm. Due to the substituent at C3, C2 will be slightly shifted, predicted around 50-52 ppm.

-

C3: This is the chiral center, a methine (CH) carbon. Its direct attachment to the electron-withdrawing dimethylaminomethyl group will shift it downfield relative to an unsubstituted carbon. We predict this signal to be in the 35-38 ppm range.

-

C4: This methylene (CH₂) carbon is further from the primary substituent effects and is expected to be the most shielded of the ring carbons, appearing around 29-31 ppm.

-

-

Dimethylaminomethyl Side Chain (C9, C10):

-

C9 (CH₂): This methylene carbon is attached to the pyrrolidine ring at C3 and the dimethylamino nitrogen. The nitrogen atom's electronegativity will cause a significant downfield shift, placing this signal in the 60-65 ppm range.[4]

-

C10 (N(CH₃)₂): The two equivalent methyl carbons attached to nitrogen are expected to resonate around 45-47 ppm, a typical region for N-methyl groups.[5]

-

Predicted Data Summary

The following table summarizes the predicted ¹³C NMR chemical shifts for the target molecule when dissolved in deuterated chloroform (CDCl₃).

| Carbon Atom(s) | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C6 | Boc C=O | 154.5 - 155.5 | Carbonyl carbon, highly deshielded by two oxygen atoms. |

| C7 | Boc C (CH₃)₃ | 79.0 - 80.0 | Quaternary carbon deshielded by adjacent oxygen. |

| C9 | C H₂N(CH₃)₂ | 60.0 - 65.0 | Methylene carbon deshielded by adjacent nitrogen. |

| C2 | Ring CH₂ (N-C H₂-CH) | 50.0 - 52.0 | Deshielded by adjacent Boc-protected nitrogen. |

| C5 | Ring CH₂ (N-C H₂) | 46.0 - 47.0 | Deshielded by adjacent Boc-protected nitrogen. |

| C10, C10' | N(C H₃)₂ | 45.0 - 47.0 | Typical range for N-methyl carbons. |

| C3 | Ring C H | 35.0 - 38.0 | Methine carbon at the chiral center, deshielded by side chain. |

| C4 | Ring CH₂ | 29.0 - 31.0 | Aliphatic methylene, least affected by substituents. |

| C8, C8', C8'' | Boc C(C H₃)₃ | 28.4 - 28.6 | Shielded, equivalent methyl carbons of the t-butyl group. |

Note: These predictions are derived from spectral data of analogous structures and established chemical shift theory. Actual experimental values may vary slightly based on solvent, concentration, and temperature.

Section 2: Experimental Protocol for ¹³C NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following methodology is a field-proven standard for acquiring high-quality ¹³C NMR spectra for molecules of this type.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

-

Material Quantity: For a standard ¹³C NMR experiment on a 400-600 MHz spectrometer, weigh 50-100 mg of (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to the compound's expected solubility and the solvent's well-characterized residual peaks. Use approximately 0.6-0.7 mL of solvent.

-

Dissolution: Dissolve the sample in the CDCl₃ in a small, clean, dry vial. Ensure complete dissolution; gentle vortexing may be applied.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0.0 ppm.[5] Often, commercially available CDCl₃ contains a small amount of TMS. If not, a minute amount can be added.

Sample Preparation Workflow

Caption: Standard workflow for NMR sample preparation and data acquisition.

Spectrometer Setup and Acquisition Parameters

These parameters are typical for a 400 MHz spectrometer and should be adjusted accordingly for other field strengths.

-

Spectrometer: Bruker Avance 400 (or equivalent)

-

Nucleus: ¹³C

-

Frequency: ~100 MHz

-

Acquisition Mode: Proton-decoupled

-

Solvent Lock: Deuterium (from CDCl₃)

-

Temperature: 298 K (25 °C)

-

Pulse Angle: 30-45° (A smaller flip angle can be beneficial for quaternary carbons)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay (d1): 2 seconds (A longer delay may be needed for full quantitation of quaternary carbons, but is not necessary for standard identification)

-

Number of Scans: 1024 - 4096 (or as needed to achieve adequate signal-to-noise)

Section 3: Data Interpretation and Structural Verification

Analyzing the Spectrum

Upon acquiring the spectrum, the first step is to reference the solvent peak. The residual CHCl₃ in CDCl₃ appears as a triplet (due to coupling with deuterium) centered at approximately 77.16 ppm. Once referenced, the predicted chemical shifts from Section 1.3 should be compared to the experimental peaks.

-

Peak Count: There are 9 unique carbon environments in the molecule (C8 and C10 carbons are equivalent sets). Therefore, 9 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

Downfield Region (150-160 ppm): A single peak corresponding to the Boc carbonyl carbon (C6) should be present.

-

Midfield Region (45-80 ppm): Five peaks are expected here, corresponding to C7, C9, C2, C5, and the C10 methyls. Distinguishing these may require 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), which correlates carbons with their directly attached protons.

-

Upfield Region (25-40 ppm): Three peaks corresponding to C3, C4, and the C8 methyls are expected. The C8 signal should be noticeably more intense due to it representing three equivalent carbons.

Self-Validation and Advanced Techniques

To confirm the assignments with the highest degree of confidence, additional NMR experiments are recommended.

-

DEPT (Distortionless Enhancement by Polarization Transfer):

-

DEPT-135: Will show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons (C6, C7) will be absent. This is invaluable for confirming the assignments of the ring and side-chain carbons.

-

DEPT-90: Will only show signals for CH (methine) carbons, isolating the C3 signal.

-

-

HSQC: Provides one-bond correlation between ¹³C and ¹H nuclei, definitively linking each carbon to its attached proton(s).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away, which is critical for confirming the connectivity of quaternary carbons and piecing the entire molecular structure together.

Logic of Spectral Interpretation

Caption: Logical flow for validating the molecular structure using multiple NMR data types.

Conclusion

The ¹³C NMR spectrum is an indispensable tool for the structural verification of (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine. Through a systematic analysis based on fundamental principles of chemical shifts and comparison with known structural analogs, a highly accurate prediction of the spectrum can be achieved. This guide provides the theoretical foundation for this prediction, a detailed protocol for acquiring high-quality experimental data, and a logical framework for interpreting the results. By following these self-validating steps, researchers, scientists, and drug development professionals can confidently confirm the identity and purity of this vital chiral building block, ensuring the integrity of their synthetic endeavors.

References

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Oregon State University. (2022). ¹³C NMR Chemical Shift. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of dimethylamine. Available at: [Link]

-

nmrdb.org. (2008). Predict 13C carbon NMR spectra. Available at: [Link]

- Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance.

-

University College London, Department of Chemistry. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Available at: [Link]

-

Der Pharma Chemica. (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]

-

Ghosh, S., et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine. It is intended for researchers, scientists, and drug development professionals who utilize this chiral building block in their synthetic workflows. The guidance herein is synthesized from established safety protocols and data from analogous chemical structures to ensure a self-validating system of laboratory practice.

Introduction

(R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a valuable chiral intermediate in modern organic synthesis, particularly within pharmaceutical and agrochemical research.[1] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[2][3] The tert-butyloxycarbonyl (Boc) protecting group offers stability under many reaction conditions while allowing for controlled deprotection, making it a cornerstone of synthetic strategy.[4] However, the inherent reactivity of the amine functional groups and the specific, yet often uncharacterized, toxicological profile of such specialized reagents necessitate a rigorous and informed approach to safety and handling. This guide provides the foundational knowledge and practical protocols to work with this compound responsibly.

Section 1: Chemical and Physical Properties

A thorough understanding of a chemical's properties is the bedrock of its safe handling. The data for (R)-1-Boc-3-((dimethylamino)methyl)pyrrolidine, while not exhaustively published, can be reliably compiled from computational models and supplier information.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl (3R)-3-(dimethylamino)pyrrolidine-1-carboxylate | [5] |

| CAS Number | 1004538-33-3 | [5] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [5] |

| Molecular Weight | 214.30 g/mol | [5] |

| Appearance | Typically a colorless to yellow liquid or solid | [6] |

| Solubility | Expected to be soluble in organic solvents and miscible with water | [6][7] |

Note: Physical properties for specialized reagents can vary between batches and suppliers. Always consult the vendor-specific documentation.

Section 2: Hazard Identification and Toxicological Profile

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement | Rationale/Source Analogy |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on (S)-3-(Boc-amino)pyrrolidine[9] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Based on (S)-3-(Boc-amino)pyrrolidine[9] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Based on (S)-3-(Boc-amino)pyrrolidine[9] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on tert-Butyl (S)-2-((methylamino)methyl)pyrrolidine-1-carboxylate[10] |

Expert Analysis: The tertiary amine functional group can impart corrosive properties, and the pyrrolidine ring can be biologically active. The lack of specific data means this compound must be treated as potentially hazardous upon acute and chronic exposure.[8] Ingestion may cause severe damage to delicate tissues.[8] All handling operations should be designed to eliminate the possibility of direct contact, inhalation, or ingestion.

Section 3: Prudent Practices for Laboratory Handling

A multi-layered approach combining engineering controls, personal protective equipment, and meticulous technique is required.

Engineering Controls